5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylicacidhydrobromide
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Overview
Description
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is a chemical compound with the molecular formula C7H6BrN3O3 and a molecular weight of 260.04 g/mol . This compound is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide typically involves the reaction of benzotriazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydrobromic acid to introduce the hydrobromide group into the benzotriazole structure . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole ketones, while reduction may produce benzotriazole amines .
Scientific Research Applications
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable coordination complexes with metal ions, which can inhibit enzymatic activity or disrupt cellular processes . Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid: Similar structure but lacks the hydrobromide group.
5-Methyl-1H-1,2,3-benzotriazole: Contains a methyl group instead of a hydroxyl group.
Benzotriazole: The parent compound with a simpler structure.
Uniqueness
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and hydrobromide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrN3O3 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H5N3O3.BrH/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13;/h1-2,11H,(H,12,13)(H,8,9,10);1H |
InChI Key |
CIITZQWNFPGYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)O)C(=O)O.Br |
Origin of Product |
United States |
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